molecular formula C17H27NO B4582159 1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine

1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine

Cat. No.: B4582159
M. Wt: 261.4 g/mol
InChI Key: ZARHSECKCRCLRN-UHFFFAOYSA-N
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Description

1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine is an organic compound with the molecular formula C17H27NO. It belongs to the class of phenol ethers and benzenoids.

Preparation Methods

The synthesis of 1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine typically involves the reaction of 2,3,5-trimethylphenol with 1-bromobutane to form 2,3,5-trimethylphenoxybutane. This intermediate is then reacted with pyrrolidine under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the KtrAB ion channel complex, which is a component of the potassium homeostasis machinery in bacterial cells. This inhibition interferes with pathogen survival in host cells, making it a potential candidate for antimicrobial therapy .

Comparison with Similar Compounds

1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine can be compared with similar compounds such as 1-[4-(2,3,5-trimethylphenoxy)butyl]piperidine. Both compounds share a similar phenoxybutyl structure but differ in the nitrogen-containing ring (pyrrolidine vs. piperidine). The unique structure of this compound may confer distinct biological activities and chemical properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-14-12-15(2)16(3)17(13-14)19-11-7-6-10-18-8-4-5-9-18/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARHSECKCRCLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCCCN2CCCC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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